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molecular formula C5HBrF3NO3 B2634762 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 1227935-03-6

2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No. B2634762
M. Wt: 259.966
InChI Key: HCMLCBSGXFOZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716312B2

Procedure details

LiOH.H2O (0.64 g, 15.25 mmol) was added to a solution of ethyl 2-bromo-4-trifluoromethyloxazole-5-carboxylate (A-2) (3.50 g, 12.2 mmol) in THF/H2O (20/5 mL) at 0° C. followed by stirring for 3 h at 0° C. The reaction mixture was diluted with EtOAc/H2O (25/25 mL) and neutralized with 1 M HCl (16 mL) at 0° C. The organic phase was separated, dried over MgSO4, filtered, and concentrated. The product was dried in vacuo to yield 2-bromo-4-trifluoromethyloxazole-5-carboxylic acid (A-38) as a white solid (2.80 g, 88% yield).
Name
LiOH.H2O
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
EtOAc H2O
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[Li].O.[Br:4][C:5]1[O:6][C:7]([C:14]([O:16]CC)=[O:15])=[C:8]([C:10]([F:13])([F:12])[F:11])[N:9]=1.Cl>C1COCC1.O.CCOC(C)=O.O>[Br:4][C:5]1[O:6][C:7]([C:14]([OH:16])=[O:15])=[C:8]([C:10]([F:12])([F:11])[F:13])[N:9]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
LiOH.H2O
Quantity
0.64 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC=1OC(=C(N1)C(F)(F)F)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
Cl
Step Three
Name
EtOAc H2O
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring for 3 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1OC(=C(N1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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